3-Bromo-4-methyl-1H-indazole is a chemical compound classified within the indazole family, which consists of heterocyclic aromatic compounds. Indazoles are notable for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methyl groups in 3-Bromo-4-methyl-1H-indazole enhances its utility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound's molecular formula is , with a molecular weight of approximately 211.06 g/mol.
The synthesis of 3-Bromo-4-methyl-1H-indazole can be achieved through several methods, typically involving bromination reactions. One common approach includes the bromination of 4-methyl-1H-indazole using bromine or N-bromosuccinimide (NBS) as the brominating agent.
3-Bromo-4-methyl-1H-indazole features a fused bicyclic structure consisting of a five-membered indazole ring with a bromine atom at the third position and a methyl group at the fourth position.
3-Bromo-4-methyl-1H-indazole can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include:
The mechanism of action of 3-Bromo-4-methyl-1H-indazole primarily involves its interaction with various molecular targets, particularly kinases. By inhibiting kinase activity, this compound can disrupt signaling pathways that regulate cell growth and proliferation, indicating its potential as a therapeutic agent in cancer treatment and other diseases.
3-Bromo-4-methyl-1H-indazole has several significant applications in scientific research:
Regioselective bromination at the C3 position of the 4-methylindazole scaffold represents a critical synthetic challenge due to competing electrophilic attack at C5 and C7 positions. Modern approaches employ strategic substrate design and catalytic control to achieve high C3 selectivity:
Table 1: Bromination Conditions for 4-Methyl-1H-indazole
Method | Reagent/ Catalyst | Temperature | Time (h) | C3-Bromo Yield (%) | Dibrominated Byproduct (%) |
---|---|---|---|---|---|
Thermal NBS | NBS (1.1 equiv) | 80°C | 18 | 84 | 10 |
Photoredox Catalysis | NBS/eosin Y | 25°C | 1 | 92 | <2 |
Microwave-Assisted | NBS | 120°C | 0.5 | Degradation | - |
Functionalization of 3-bromo-4-methyl-1H-indazole leverages the C–Br bond for heterocyclic annulation or cross-coupling, with pathway selection dictated by electronic and catalytic parameters:
Advanced methodologies bypass traditional stepwise functionalization, instead constructing the brominated methylindazole core via single-step annulation:
Table 2: Annulation Strategies for Direct 3-Bromo-4-methylindazole Synthesis
Method | Catalyst/Activation | Key Intermediate | Yield (%) | Reaction Time |
---|---|---|---|---|
NHC-Catalyzed Annulation | Triazolium salt | Breslow enolate | 52–68 | 24 h |
Photoredox Cycloaromatization | Ru(bpy)₃Cl₂ | Iminyl radical | 65 | 12 h |
Ultrasound-Promoted Cyclization | None (sonication) | Hydrazone adduct | 78 | 3 h |
Transition from laboratory-scale to industrially viable production of 3-bromo-4-methyl-1H-indazole necessitates optimization for cost, safety, and throughput:
Table 3: Scalable Production Parameters for 3-Bromo-4-methyl-1H-indazole
Process | Scale | Key Modification | Yield (%) | Purity | Output |
---|---|---|---|---|---|
Thermal Bromination | 50 g | Aqueous tert-butanol solvent | 80 | >98% | Batch |
Flow Photoredox | 1 kg/day | Eosin Y-immobilized reactor | 88 | 99.5% | Continuous |
Chromatography-Free Workup | 100 g | NaHSO3 quenching/crystallization | 85 | 97% | Batch |
These advances highlight the interplay between mechanistic understanding (e.g., Fukui-directed selectivity) and engineering solutions (e.g., flow chemistry) to optimize 3-bromo-4-methyl-1H-indazole synthesis for pharmaceutical applications.
Compounds Mentioned in Article
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1